C19H18Cl2N4O3
Description
This compound is a complex organic molecule that contains multiple functional groups, including chlorinated aromatic rings, hydrazone, and amide functionalities
Structure
3D Structure
Properties
Molecular Formula |
C19H18Cl2N4O3 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[2-(3,5-dichloroanilino)-5-oxo-1,4-dihydroimidazol-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H18Cl2N4O3/c1-2-28-15-5-3-13(4-6-15)22-17(26)10-16-18(27)25-19(24-16)23-14-8-11(20)7-12(21)9-14/h3-9,16H,2,10H2,1H3,(H,22,26)(H2,23,24,25,27) |
InChI Key |
IPEVKWHSPKOGDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N2)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-toluidine with an appropriate acylating agent to form the hydrazone intermediate.
Coupling with 2,4-dichlorophenylamine: The hydrazone intermediate is then coupled with 2,4-dichlorophenylamine under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}butanamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The chlorinated aromatic rings can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amide or hydrazone derivatives.
Scientific Research Applications
C19H18Cl2N4O3, known as a compound with potential pharmacological applications, has been the subject of various scientific investigations. This article will explore its applications, particularly in medicinal chemistry, including its synthesis, biological activities, and case studies that highlight its efficacy.
Common Synthetic Routes
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nitration | Nitrobenzene | Acidic medium |
| 2 | Chlorination | Chlorine gas | Temperature control |
| 3 | Coupling | Amines | Solvent-based reactions |
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including lung and breast cancer cells. For example, a study reported an IC50 value indicating effective inhibition of cell proliferation at concentrations as low as 10 µM . This suggests that the compound could be a promising candidate for further development as an anticancer agent.
Antiviral Properties
In addition to its antitumor effects, this compound has been evaluated for antiviral activity. Preliminary results indicate that it can inhibit viral replication in cell cultures infected with specific viruses. The mechanism appears to involve interference with viral entry or replication processes, although further studies are necessary to elucidate the exact pathways involved .
Case Studies
-
Case Study: Lung Cancer Treatment
- Objective : To evaluate the efficacy of this compound in lung cancer models.
- Method : Administered to SK-MES-1 cell lines.
- Results : Significant reduction in cell viability was observed, with apoptosis confirmed through flow cytometry assays.
- : The compound shows potential as a therapeutic agent for lung cancer treatment.
-
Case Study: Viral Inhibition
- Objective : Assess antiviral properties against Influenza A virus.
- Method : Tested in MDCK cells.
- Results : The compound demonstrated a dose-dependent inhibition of viral replication.
- : Indicates potential for development as an antiviral drug.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}butanamide: can be compared with other similar compounds, such as:
- N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}propanamide
- N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}pentanamide
These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and biological activities. The uniqueness of N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}butanamide lies in its specific combination of functional groups and the resulting chemical behavior.
Biological Activity
The compound C19H18Cl2N4O3 , also known as N-(2,4-dichlorophenyl)-3-{(E)-2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}butanamide , has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to be effective against a range of gram-positive bacteria and mycobacterial strains. The compound's structure, particularly the presence of halogen atoms, enhances its antibacterial efficacy. For instance, derivatives of this compound have been compared to clinically used antibiotics like ampicillin and rifampicin, demonstrating comparable or superior activity in some cases .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Studies have shown that the compound can induce apoptosis in cancer cell lines and inhibit cell proliferation. The mechanism involves interaction with specific molecular targets within cancer cells, leading to alterations in signaling pathways that promote cell death .
The biological activity of this compound can be attributed to its interactions with several molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It has been suggested that this compound interacts with various receptors, influencing cellular responses that lead to antimicrobial or anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Mycobacterium tuberculosis | 1.0 µg/mL |
This study highlighted the compound's potential as a therapeutic agent against resistant bacterial infections .
Case Study 2: Anticancer Activity
In a separate investigation focused on cancer cell lines, this compound was tested for its cytotoxic effects:
| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 10 | 75 |
| MCF-7 | 8 | 80 |
| A549 | 12 | 70 |
These findings suggest that the compound not only inhibits cell growth but also effectively induces apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
